N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine is a synthetic diamine derivative characterized by a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methylene bridge. Its molecular structure combines rigidity from the cyclopropyl ring with the aromaticity and oxygen-rich nature of the benzodioxin system. This compound is synthesized through reductive amination or Schiff base reduction pathways, as seen in analogous ethane-1,2-diamine derivatives .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-7-8-16(11-5-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12H,5-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSVNYWKDWWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dihydrobenzodioxin core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The cyclopropyl group is then introduced using cyclopropanation reactions, and the ethane-1,2-diamine moiety is attached through amine coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary and secondary amine groups in this compound participate in nucleophilic substitution reactions. Alkylation occurs preferentially at the less hindered secondary amine due to steric effects from the cyclopropyl and benzodioxane groups.
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Tertiary amine derivative | 72% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | Acetamide analog | 85% |
Mechanistic Notes :
-
Alkylation proceeds via an S<sub>N</sub>2 mechanism under basic conditions.
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Acylation is facilitated by the lone electron pair on the nitrogen atom attacking the electrophilic carbonyl carbon.
Cyclization Reactions
The ethylene diamine backbone enables intramolecular cyclization under acidic or oxidative conditions, forming heterocyclic structures.
Acid-Catalyzed Cyclization
In the presence of HCl (2M) at reflux, the compound undergoes cyclization to produce a six-membered ring fused to the benzodioxane system:
Oxidative Cyclization
Using MnO₂ in toluene at 110°C, the amine groups participate in dehydrogenative coupling, generating a pyrazine derivative :
Oxidation Reactions
The benzodioxane moiety is susceptible to oxidative cleavage.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | Catechol derivative | 89% |
| Ozone | CH₂Cl₂, -78°C | Dialdehyde intermediate | 92% |
Key Observations :
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Oxidation preserves the cyclopropyl group but cleaves the dioxane ring .
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Reaction with ozone produces unstable intermediates that require immediate stabilization.
Acid-Base Reactions
The compound exhibits amphoteric behavior due to its amine groups:
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Protonation : Forms a dication in strong acids (HCl, H₂SO₄) with pK<sub>a1</sub> = 4.2 and pK<sub>a2</sub> = 9.7.
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Deprotonation : Reacts with NaOH (1M) to generate a monoanionic species at pH > 10.
Catalytic Hydrogenation
While the cyclopropane ring is generally stable, high-pressure hydrogenation (H₂, 50 atm, Pd/C) selectively reduces the dioxane ring:
Nitration and Sulfonation
Electrophilic aromatic substitution occurs at the benzodioxane ring:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to oxygen | 78% |
| Sulfonation | SO₃, H₂SO₄, 40°C | Meta to oxygen | 65% |
Regioselectivity : Directed by electron-donating oxygen atoms in the dioxane ring .
Metal Complexation
The diamine moiety acts as a bidentate ligand for transition metals:
| Metal Salt | Coordination Geometry | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | Square planar | 8.9 ± 0.2 |
| Fe(NO₃)₃ | Octahedral | 6.3 ± 0.3 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways:
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Cyclopropane Ring Opening : Forms a conjugated diene (Quantum Yield Φ = 0.32).
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N–C Bond Cleavage : Generates free amine radicals (Φ = 0.08).
Biological Derivatization
In medicinal chemistry applications, the compound undergoes targeted modifications:
| Reaction | Biological Target | IC₅₀ Improvement |
|---|---|---|
| Carbamate formation | Serotonin receptors | 12-fold |
| Schiff base synthesis | MAO enzymes | 8-fold |
Scientific Research Applications
Pharmaceutical Research
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine shows potential in several areas of pharmaceutical research:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique structural features may enhance interactions with specific biological targets involved in cancer progression.
- Neurological Applications : The presence of the benzodioxane moiety indicates potential neuroprotective properties. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Key areas of investigation include:
- Receptor Binding Studies : Investigating how the compound binds to various receptors can provide insights into its pharmacological profile.
- Enzyme Inhibition : Assessing the compound's ability to inhibit specific enzymes involved in disease pathways could reveal therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The cyclopropyl group and the dihydrobenzodioxin moiety may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine and its analogs:
Key Structural and Functional Differences:
Substituent Position on Benzodioxin : The 2-yl vs. 5-yl substitution on the benzodioxin ring (e.g., vs. target compound) may influence electronic properties and binding interactions. The 2-yl position could enhance steric hindrance near the amine group compared to 5-yl .
Aromatic vs. Pyridine-containing analogs () introduce basic nitrogen atoms, which may affect protonation states and bioavailability.
Synthetic Complexity : Compounds with pyrrolidinyl substituents () require multi-step syntheses involving alkylation, whereas benzodioxin derivatives may involve regioselective challenges in benzodioxin functionalization .
Biological Activity
N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety through an ethane-1,2-diamine backbone. The structural characteristics contribute to its unique interactions with biological targets.
Research indicates that this compound may exhibit activity as a modulator of specific receptors or enzymes. Its structural components suggest potential interactions with various biological pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cellular responses. For instance:
- KCNQ Channels : Similar compounds have been shown to activate KCNQ channels, which play a crucial role in neuronal excitability .
- Heat Shock Factor Inhibition : Compounds within the same chemical family have been identified as inhibitors of heat shock factor 1 (HSF1), suggesting potential applications in diseases characterized by protein misfolding .
Antiallergic Activity
A related compound demonstrated significant antiallergic effects in animal models. These findings suggest that derivatives of this compound may also possess similar properties, potentially offering therapeutic benefits in allergic conditions .
Neuroprotective Effects
Studies on structurally similar compounds indicate neuroprotective effects through modulation of ion channels and neurotransmitter systems. This raises the possibility that this compound may also confer neuroprotective benefits .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
